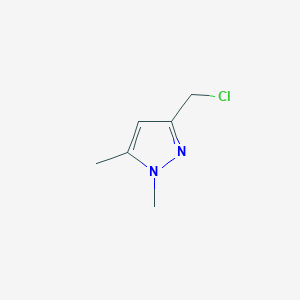

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDLNPSUWNWPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428716 | |

| Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180519-09-9 | |

| Record name | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs highlights the versatility of this heterocyclic scaffold in engaging a wide array of biological targets. The strategic functionalization of the pyrazole ring is a key enabler for modulating the pharmacological profile of these molecules. Among the various functionalized pyrazoles, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 3-position provides a chemical handle for introducing diverse functionalities, thereby facilitating the exploration of a vast chemical space in the quest for novel drug candidates. This guide provides a detailed technical overview of a robust synthetic route to this compound and a comprehensive approach to its structural characterization, tailored for researchers and professionals in drug development.

Synthetic Pathway: A Multi-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with a commercially available starting material, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This pathway involves the reduction of the ester to the corresponding alcohol, followed by a chlorination step.

Step 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to (1,5-Dimethyl-1H-pyrazol-3-yl)methanol

The initial step focuses on the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is the reagent of choice for this transformation due to its high efficiency in converting esters to alcohols.

Causality of Experimental Choices: The use of anhydrous tetrahydrofuran (THF) as a solvent is critical, as LiAlH₄ reacts violently with water and other protic solvents. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture. The slow, dropwise addition of the ester solution to the LiAlH₄ suspension at a controlled temperature is a crucial safety measure to manage the exothermic nature of the reaction.

Experimental Protocol:

-

To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (3.8 g, 100 mmol) and 200 mL of anhydrous tetrahydrofuran.

-

Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of dry tetrahydrofuran and add it to the dropping funnel.[1]

-

Slowly add the ester solution dropwise to the stirred suspension of lithium aluminum hydride at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for 4 hours.[1]

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with tetrahydrofuran.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.

Step 2: Chlorination of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol

The final step in the synthesis is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism.

Causality of Experimental Choices: Dichloromethane is an excellent solvent for this reaction as it is inert to thionyl chloride and allows for easy work-up. The dropwise addition of thionyl chloride is necessary to control the evolution of hydrogen chloride and sulfur dioxide gases, which are byproducts of the reaction. The reaction is typically performed at or below room temperature to minimize potential side reactions. The work-up with a saturated aqueous solution of sodium bicarbonate is to neutralize any remaining thionyl chloride and the acidic byproducts.

Experimental Protocol:

-

Dissolve (1,5-Dimethyl-1H-pyrazol-3-yl)methanol (6.3 g, 50 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[1]

-

Slowly add thionyl chloride (6.0 g, 50 mmol) dropwise to the stirred solution.[1]

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.[1]

-

Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]

Safety Considerations for Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[3][4][5] All manipulations should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.[4] An emergency shower and eyewash station should be readily accessible.[3]

Visualizing the Synthesis

Caption: Synthetic pathway to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed for this purpose. The data presented below are predicted values based on the known spectral data of its precursors and structurally similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.7 | Singlet |

| C₅-CH₃ | ~2.3 | Singlet |

| C₄-H | ~6.0 | Singlet |

| CH₂Cl | ~4.6 | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| C₅-CH₃ | ~13 |

| C₄ | ~107 |

| C₅ | ~148 |

| C₃ | ~145 |

| CH₂Cl | ~38 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (sp³ aromatic) | 3100 - 3000 |

| C-H (sp³) | 3000 - 2850 |

| C=N (pyrazole ring) | 1600 - 1550 |

| C=C (pyrazole ring) | 1550 - 1500 |

| C-Cl | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Ion | Predicted m/z |

| [M]⁺ (³⁵Cl) | 144.05 |

| [M]⁺ (³⁷Cl) | 146.05 |

| [M+H]⁺ (³⁵Cl) | 145.06 |

| [M+H]⁺ (³⁷Cl) | 147.06 |

Alternative Synthetic Strategies: The Vilsmeier-Haack Reaction

While the chlorination of the corresponding alcohol is a direct and efficient route, it is noteworthy that the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4] This reaction typically introduces a formyl group at the 4-position of the pyrazole ring. Subsequent reduction of the aldehyde to an alcohol, followed by chlorination, would provide an alternative pathway to chloromethyl-substituted pyrazoles.

Caption: Vilsmeier-Haack approach to a regioisomeric chloromethylpyrazole.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound, a key building block for the synthesis of novel pharmaceutical compounds. The provided step-by-step protocols, along with the rationale behind the experimental choices and necessary safety precautions, are intended to empower researchers in their synthetic endeavors. Furthermore, the comprehensive guide to the characterization of the target molecule, although based on predicted data, provides a solid framework for structural verification. The versatility of the pyrazole scaffold, coupled with the reactivity of the chloromethyl group, ensures that this compound will continue to be a valuable tool in the arsenal of medicinal chemists.

References

-

Thionyl chloride - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Thionyl chloride - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c - Indian Journal of Advances in Chemical Science. (n.d.). Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (n.d.). Retrieved from [Link]

Sources

- 1. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL CAS#: 153912-60-8 [m.chemicalbook.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

An In-Depth Technical Guide to 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its application within drug discovery, highlighting the strategic importance of the pyrazole scaffold and the synthetic utility of the chloromethyl functional group. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of a Functionalized Pyrazole

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Within this chemical space, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold".[1][2] Its derivatives are integral to numerous established drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4]

This compound represents a strategically functionalized version of this core structure. The molecule is designed for synthetic utility; the pyrazole core provides the desired pharmacophoric features, while the chloromethyl group at the 3-position serves as a highly reactive "handle." This electrophilic site allows for straightforward chemical modification, enabling chemists to readily incorporate the 1,5-dimethylpyrazole moiety into more complex molecular architectures. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this versatile intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | [5] |

| Molecular Weight | 144.60 g/mol | [6] |

| CAS Number | 180519-09-9 | [1][7] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6][8] |

| Monoisotopic Mass | 144.04543 Da | [5] |

| XLogP (Predicted) | 1.1 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), provides unambiguous confirmation of the proton environments.[1]

-

¹H NMR Analysis: The spectrum is characterized by four distinct singlets, confirming the proposed structure and the absence of adjacent, non-equivalent protons for splitting.[1]

-

6.04 ppm (s, 1H): This signal corresponds to the lone proton at the 4-position on the pyrazole ring (C4-H).[1] Its chemical shift is in the aromatic region, as expected for a proton on an electron-rich heterocyclic ring.

-

4.53 ppm (s, 2H): These are the protons of the chloromethyl group (-CH₂Cl). Their significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative chlorine atom.[1]

-

3.84 ppm (s, 3H): This singlet represents the methyl group attached to the nitrogen atom at the 1-position (N-CH₃). The nitrogen atom deshields these protons.[1]

-

2.22 ppm (s, 3H): This signal corresponds to the methyl group at the 5-position of the pyrazole ring (C-CH₃).[1]

-

Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the exact mass. Predicted collision cross-section (CCS) values provide an additional layer of structural information.

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.05271 |

| [M+Na]⁺ | 167.03465 |

| [M+K]⁺ | 183.00859 |

| Data sourced from PubChemLite.[5] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, making it a reliable synthetic intermediate.

Synthetic Pathway

The compound can be obtained by the chloromethylation of a corresponding pyrazole precursor. One documented method involves the reaction of 3-methyl-1,5-dimethyl pyrazole with chloroform in the presence of a base like sodium carbonate, followed by purification.[7] The core transformation involves the introduction of the -CH₂Cl group onto the pyrazole ring.

Below is a generalized workflow for a potential synthesis.

Core Reactivity: The Electrophilic Chloromethyl Group

The primary site of reactivity on this compound is the carbon atom of the chloromethyl group. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and the chloride a good leaving group.

This structure makes the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions . A wide variety of nucleophiles can displace the chloride ion, allowing for the covalent attachment of diverse functional groups and molecular scaffolds. This reactivity is the cornerstone of its utility as a building block.

Common Nucleophilic Substitution Reactions:

-

With Amines: Forms aminomethyl-pyrazole derivatives, crucial for linking to other bioactive molecules.

-

With Thiols: Yields thioether linkages.

-

With Alcohols/Phenols: Produces ether derivatives.

-

With Cyanide: Allows for chain extension to form a nitrile, which can be further hydrolyzed to a carboxylic acid.

Applications in Drug Discovery and Chemical Research

The pyrazole scaffold is a highly valued core in medicinal chemistry.[9][10] The specific substitution pattern of this compound makes it a powerful tool for drug development professionals.

-

Scaffold Hopping and Library Synthesis: The predictable reactivity allows for its use in parallel synthesis to rapidly generate libraries of novel compounds. Researchers can react it with a diverse set of nucleophiles to explore the structure-activity relationship (SAR) around the pyrazole core.

-

Lead Optimization: In a drug discovery program, once a pyrazole-containing "hit" is identified, this reagent can be used to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties (ADME). The chloromethyl group provides a reliable anchor point for modification.

-

Fragment-Based Drug Discovery (FBDD): The 1,5-dimethylpyrazole moiety itself can be considered a molecular fragment. This reagent allows for the "growing" of that fragment by linking it to other chemical groups to improve binding affinity to a biological target.

The versatility of pyrazole derivatives has led to their incorporation into drugs for a multitude of diseases, and intermediates like this compound are critical for the continued exploration of this chemical class.[2][3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

Hazard Identification

While specific data for this exact isomer can be limited, related chloromethylated pyrazoles are classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Avoid formation of dust. Wash hands thoroughly after handling.[14]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[11][14]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[13]

-

Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[14]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the combination of a biologically relevant pyrazole scaffold and a strategically placed, reactive chloromethyl group. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists and researchers in drug discovery. By enabling the efficient construction of complex molecules, it facilitates the exploration of new chemical space and the optimization of lead compounds, thereby playing a crucial role in the development of next-generation therapeutics.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet - 3-(Chloromethyl)-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023, May). Synthesis of trichloromethyl pyrazoles, and mechanism for the transformation of the –CCl3 group into carboxyethyl. Retrieved from [Link]

-

Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Supporting Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

-

Saini, L. (2023). A REVIEW ON PYRAZOLE CHEMICAL ENTITY AND BIOLOGICAL ACTIVITY. World Journal of Pharmaceutical Research, 12(3), 744-755. Retrieved from [Link]

-

Wang, Z., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 4039-32-1,Lithium Hexamethyldisilazide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-dimethyl pyrazole, 67-51-6. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved from [Link]

-

Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Bio-Chemical Archives, 24(1), 625. Retrieved from [Link]

-

Kula, K., et al. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Retrieved from [Link]

-

Patel, K. D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Retrieved from [Link]

Sources

- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 180519-09-9 | FHA51909 [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

- 10. connectjournals.com [connectjournals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

An In-depth Technical Guide: Spectroscopic Characterization of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The protocols are designed to be self-validating, ensuring data integrity and confidence in structural elucidation. This guide serves not only as a data repository but as a methodological whitepaper for the robust characterization of novel pyrazole derivatives.

Introduction to this compound

The Pyrazole Scaffold: A Privileged Structure in Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of the pyrazole ring is a critical aspect of modern drug design.

Compound Profile: Structure and Synthetic Utility

This compound (Molecular Formula: C₆H₉ClN₂) is a functionalized pyrazole designed for synthetic utility.[3] Its key features are:

-

A fully substituted pyrazole ring, enhancing its stability.

-

Two methyl groups (at N1 and C5) which influence its solubility and steric profile.

-

A reactive chloromethyl group at the C3 position, which serves as a potent electrophilic handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The Imperative of Spectroscopic Verification

In any synthetic workflow, and particularly in drug development, unambiguous structural confirmation of all intermediates and final compounds is a non-negotiable regulatory and scientific requirement. A combination of spectroscopic techniques provides the necessary orthogonal data points to confirm molecular weight, functional groups, and atomic connectivity, ensuring the identity and purity of the material in hand.

An Integrated Approach to Structural Elucidation

The confirmation of a chemical structure is never reliant on a single technique. Instead, it is a logical puzzle solved by integrating data from multiple, complementary spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Theoretical Foundation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. Electron Ionization (EI) is a higher-energy technique that can induce fragmentation, offering clues about the molecule's substructures.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₆H₉ClN₂ gives a monoisotopic mass of approximately 144.0454 Da.[3] A key diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) will appear as a pair of signals separated by ~2 Da, with a characteristic intensity ratio of approximately 3:1.

-

[M+H]⁺: Expected at m/z ≈ 145.05 (for ³⁵Cl) and 147.05 (for ³⁷Cl).

-

Key Fragmentation (EI): The most likely fragmentation pathway is the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), leading to significant daughter ions. The loss of a methyl radical from the pyrazole ring is also possible.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution to approximately 10 µg/mL with the initial mobile phase.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Gas Temperature: 300 – 350 °C

-

Drying Gas Flow: 8 – 12 L/min

-

Nebulizer Pressure: 1 – 2 Bar

-

-

Mass Analyzer: Acquire data in the m/z range of 50-500. Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to achieve mass accuracy < 5 ppm.

-

Data Analysis: Extract the monoisotopic mass from the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₆H₁₀ClN₂⁺). Verify the 3:1 isotopic pattern for the chlorine-containing ion.

Predicted MS Data Summary

| Ion Species | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Relative Abundance |

| [M+H]⁺ | C₆H₁₀ClN₂⁺ | 145.0527 | 147.0498 | ~3:1 |

| [M+Na]⁺ | C₆H₉ClN₂Na⁺ | 167.0346 | 169.0317 | ~3:1 |

(Data derived from predicted values on PubChem)[3]

Infrared (IR) Spectroscopy

Theoretical Foundation

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for identifying which groups are present.

Predicted IR Absorption Bands

The structure of this compound lacks common IR-active groups like O-H or C=O, so its spectrum is expected to be dominated by C-H, C=N, C=C, and C-Cl vibrations.

-

C-H Stretching (sp³): ~2950-3000 cm⁻¹ from the methyl and chloromethyl groups.

-

C-H Stretching (sp²): ~3100-3150 cm⁻¹ from the C4-H on the pyrazole ring.

-

C=N and C=C Stretching: ~1500-1600 cm⁻¹ from the pyrazole ring vibrations. These are often sharp and informative for aromatic systems.[4]

-

C-H Bending: ~1380-1470 cm⁻¹ from the methyl groups.

-

C-Cl Stretching: ~650-800 cm⁻¹. This is a key diagnostic peak, though it falls in the fingerprint region, which can be complex.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Automatically perform background subtraction. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3120 | C-H stretch (aromatic) | Medium-Weak |

| ~2980 | C-H stretch (aliphatic) | Medium |

| ~1580, ~1510 | C=N, C=C stretch (ring) | Medium-Strong |

| ~1460 | C-H bend (CH₃, CH₂) | Medium |

| ~750 | C-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Theoretical Foundation

NMR spectroscopy detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise absorption frequency (chemical shift) is highly sensitive to the local electronic environment of each nucleus, allowing us to distinguish between chemically non-equivalent atoms.[5]

Caption: Predicted NMR assignments for the molecule.

¹H NMR Analysis

The structure suggests four distinct proton environments. Since there are no adjacent protons (separated by ≤ 3 bonds), all signals are predicted to be singlets.

-

N-CH₃ (~3.7 ppm, singlet, 3H): The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom, shifting it downfield.

-

C₅-CH₃ (~2.2 ppm, singlet, 3H): This methyl group is attached to the aromatic ring, placing it in a typical benzylic-like region.

-

C₄-H (~6.0 ppm, singlet, 1H): This is the sole proton on the pyrazole ring, and its chemical shift is characteristic of protons on electron-rich aromatic heterocycles.[6]

-

-CH₂Cl (~4.6 ppm, singlet, 2H): The methylene protons are strongly deshielded by the adjacent electronegative chlorine atom, resulting in a significant downfield shift.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Analysis

The molecule has six unique carbon atoms.

-

C₅ (~148 ppm): Carbon bearing the methyl group, typically the most downfield ring carbon.

-

C₃ (~145 ppm): Carbon bearing the chloromethyl group.

-

C₄ (~107 ppm): The sole C-H carbon on the ring, shifted upfield relative to the substituted carbons.[6]

-

-CH₂Cl (~38 ppm): The chloromethyl carbon, shifted downfield due to the halogen's electronegativity.[7]

-

N-CH₃ (~36 ppm): The N-methyl carbon.

-

C₅-CH₃ (~12 ppm): The C-methyl carbon, typically found far upfield.

-

Sample and Instrument Setup: Use the same sample and instrument as for the ¹H NMR. Tune the probe to the carbon frequency.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~200-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase the spectrum and reference it to the solvent peak (CDCl₃ at δ 77.16 ppm).[5]

Predicted NMR Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.0 | Singlet | 1H | C₄-H |

| ~4.6 | Singlet | 2H | -CH₂Cl |

| ~3.7 | Singlet | 3H | N-CH₃ |

| ~2.2 | Singlet | 3H | C₅-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | C₅ |

| ~145 | C₃ |

| ~107 | C₄ |

| ~38 | -CH₂Cl |

| ~36 | N-CH₃ |

| ~12 | C₅-CH₃ |

Summary and Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry will confirm the elemental composition and the presence of chlorine through its distinct isotopic signature. FT-IR spectroscopy will verify the presence of key functional groups, notably the C-Cl bond and the pyrazole ring system. Finally, ¹H and ¹³C NMR spectroscopy will provide an unambiguous map of the proton and carbon framework, confirming the specific substitution pattern. The predictive data and detailed protocols within this guide provide a robust framework for researchers to confidently acquire, interpret, and validate the structure of this versatile chemical intermediate.

References

-

PubChemLite. This compound. Available at: [Link].

-

CAS Common Chemistry. 3-(Chloromethyl)-1-methyl-1H-pyrazole. Available at: [Link].

-

SpectraBase. 3-CHLOROMETHYL-1-METHYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

Nature Portfolio. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link].

-

MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link].

-

PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link].

-

NIST WebBook. 3,5-Dimethylpyrazole. Available at: [Link].

-

SpectraBase. 4-chloro-1,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Available at: [Link].

-

SpectraBase. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

NIST WebBook. 3,5-Dimethylpyrazole IR Spectrum. Available at: [Link].

-

ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available at: [Link].

-

ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. Available at: [Link].

-

SIELC Technologies. 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Available at: [Link].

-

PubChem. 3,5-Dimethylpyrazol-1-methanol. Available at: [Link].

-

NZQA. AS 91388 annotated exemplars. Available at: [Link].

-

YouTube. NCEA Level 3 chemistry: Spectroscopy. Available at: [Link].

-

Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link].

Sources

In-depth Technical Guide on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: A Note on Current Scientific Literature

A comprehensive technical guide on 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole with the CAS number 180519-09-9 cannot be fully generated at this time due to a lack of specific, publicly available scientific literature, including detailed synthesis protocols, experimental characterization data, and documented applications.

While the fundamental identification of this molecule is established, the core requirements for an in-depth technical guide—such as validated experimental procedures, spectroscopic data for characterization, and specific applications in research and development—are not sufficiently detailed in accessible scientific journals, patents, or technical databases. This document will therefore provide an overview of the available information and the context of this molecule within the broader field of pyrazole chemistry, highlighting the areas where further research and publication are needed.

Molecular Identification and Structure

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 180519-09-9 | [1] |

| Molecular Formula | C₆H₉ClN₂ | [1][2] |

| Molecular Weight | 144.60 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC(=NN1C)CCl | [2] |

The molecular structure consists of a pyrazole ring with methyl groups at the N1 and C5 positions and a chloromethyl group at the C3 position.

Caption: Molecular structure of this compound.

Context in Heterocyclic and Medicinal Chemistry

Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery.[1] This designation is due to their prevalence in a wide array of established pharmaceuticals and their versatile biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The pyrazole core's ability to engage in various biological interactions makes it a valuable starting point for the design of new therapeutic agents.

The key structural feature of this compound for synthetic applications is the chloromethyl group. This group acts as a reactive handle, or a site for further chemical modification.[1] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the attachment of various other functional groups and the construction of more complex molecules. The pyrazole ring itself is an electron-rich aromatic system, generally prone to electrophilic substitution at the C4 position.[3][4]

Synthesis and Reactivity: General Principles and Information Gaps

Synthesis: The most common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For this compound, a plausible, though unconfirmed, synthetic route would involve the reaction of a chlorinated 1,3-dicarbonyl precursor with methylhydrazine. However, a specific, peer-reviewed, and reproducible experimental protocol for this particular molecule is not available in the current literature.

Reactivity: The primary site of reactivity for this molecule as a building block is the chloromethyl group. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functionalities.

Caption: General nucleophilic substitution on the chloromethyl group.

While this reactivity is chemically intuitive, specific examples, reaction conditions, and yields for this compound are not documented in the available scientific literature.[1]

Potential Applications in Drug Development: An Extrapolation

Given the broad biological activities of pyrazole derivatives, it can be hypothesized that this compound could serve as a valuable intermediate in the synthesis of novel drug candidates. By reacting the chloromethyl group with various nucleophilic moieties, libraries of new compounds could be generated for pharmacological screening.[6][7] However, at present, there are no specific studies that report the use of this particular compound in the development of bioactive molecules or as a precursor to a known pharmaceutical agent.

Safety and Handling

Conclusion and Future Outlook

This compound is a chemically interesting molecule that, based on the established roles of pyrazoles and chloromethyl groups, holds potential as a synthetic building block in medicinal and materials chemistry. However, there is a significant gap in the scientific literature regarding its specific synthesis, characterization, and application. For this compound to be effectively utilized by the research community, publications detailing the following are necessary:

-

A robust and reproducible synthetic protocol.

-

Comprehensive spectroscopic and analytical data for unambiguous characterization.

-

Studies on its reactivity with a range of nucleophiles.

-

Exploration of the biological activities of its derivatives.

Without such foundational research, its potential remains largely theoretical.

References

Due to the lack of specific literature for this compound, the following references provide general context on pyrazole chemistry, synthesis, and applications, as well as database entries for the compound.

-

CAS Common Chemistry. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole. American Chemical Society. Retrieved December 22, 2025, from [Link]

- da Silva, J. F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

-

PubChemLite. (n.d.). This compound. Retrieved December 22, 2025, from [Link]

- Al-Ostath, A., et al. (2023).

- Costa, M. S., et al. (2021).

- SlideShare. (2018). Pyrazole.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- ResearchGate. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes.

- MDPI. (2023).

- Guidechem. (n.d.). 3-(CHLOROMETHYL)-1H-PYRAZOLE 69658-97-5 wiki.

- PubMed. (2019).

- Frontiers. (2021).

- SlideShare. (2018). Pyrazole.

- ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic....

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- PubMed. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)

Sources

- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. chim.it [chim.it]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Synthetic Versatility and Latent Bioactivities of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse and potent biological activities. This technical guide delves into the potential of a specific, yet underexplored, subclass: derivatives of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. The inherent reactivity of the chloromethyl group at the 3-position, combined with the specific electronic and steric properties imparted by the 1,5-dimethyl substitution pattern, renders this scaffold a highly attractive starting point for the synthesis of novel bioactive molecules. This document will provide an in-depth exploration of the synthetic routes to these derivatives and a comprehensive overview of their potential biological activities, including anticancer, antimicrobial, and herbicidal properties, drawing upon structure-activity relationships observed in closely related pyrazole analogues. Experimental protocols and mechanistic insights are provided to empower researchers in their quest for next-generation therapeutics and crop protection agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and agrochemicals, with nitrogen-containing heterocycles holding a particularly prominent position. Among these, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has consistently proven to be a pharmacologically significant motif.[1] The versatility of the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal effects.[2][3][4] This wide-ranging bioactivity stems from the ability of the pyrazole ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

The subject of this guide, this compound, represents a key synthetic intermediate. The 1,5-dimethyl substitution pattern influences the electronic distribution within the pyrazole ring and provides a specific steric profile. More importantly, the chloromethyl group at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This strategic placement of a reactive group on a biologically relevant scaffold opens up a vast chemical space for the exploration of novel bioactive compounds.

Synthetic Strategies: Accessing Derivatives of this compound

The journey to exploring the biological potential of this pyrazole subclass begins with its synthesis. The core intermediate, this compound, can be prepared through established methods of pyrazole synthesis followed by functionalization.

Synthesis of the 1,5-Dimethylpyrazole Core

The construction of the 1,5-dimethylpyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A common and efficient route involves the reaction of pentane-2,4-dione with methylhydrazine.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole

-

Reaction Setup: To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.

Introduction of the Chloromethyl Group at the 3-Position

With the 1,5-dimethylpyrazole core in hand, the next critical step is the introduction of the chloromethyl group at the 3-position. This is typically achieved through a chloromethylation reaction.

Experimental Protocol: Chloromethylation of 1,5-Dimethyl-1H-pyrazole

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 1,5-dimethyl-1H-pyrazole (1.0 eq), paraformaldehyde (1.2 eq), and a source of hydrogen chloride (e.g., concentrated hydrochloric acid or gaseous HCl) in a suitable solvent like glacial acetic acid is prepared.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to gentle heating, for a period sufficient to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched by carefully pouring it into ice-water. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated. The crude this compound can be purified by column chromatography.

Derivatization via Nucleophilic Substitution

The true synthetic utility of this compound lies in the reactivity of the chloromethyl group. This electrophilic center readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the creation of a diverse library of derivatives.

Caption: A typical workflow for identifying herbicidal leads.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For derivatives of this compound, the modifications at the 3-position via the chloromethyl handle will be the primary determinant of activity.

-

Lipophilicity and Steric Bulk: The nature of the group introduced at the 3-position will significantly impact the compound's lipophilicity and steric bulk. These properties are critical for cell membrane permeability and binding to the target protein.

-

Hydrogen Bonding Capacity: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with the active site of a target enzyme or receptor.

-

Electronic Effects: The electronic properties of the substituent can influence the overall electron distribution of the pyrazole ring, which can affect its binding affinity.

Future research in this area should focus on the systematic synthesis of a diverse library of derivatives from this compound and their subsequent screening in a panel of biological assays. A thorough investigation of the structure-activity relationships will be crucial for the rational design of more potent and selective compounds.

Conclusion

Derivatives of this compound represent a promising yet largely untapped area for the discovery of novel bioactive molecules. The synthetic accessibility of this scaffold, coupled with the vast potential for derivatization, makes it an attractive starting point for medicinal and agricultural chemists. By leveraging the existing knowledge of pyrazole pharmacology and employing rational drug design principles, researchers can unlock the full potential of this versatile chemical class. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to addressing unmet medical and agricultural needs.

References

- Akbas, E., et al. (2005).

- Alam, M. M., et al. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Al-Ghamdi, A. M., et al. (2012).

- Barakat, A., et al. (2021).

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry.

- El-Sayed, W. A., et al. (2017).

- Fu, Q., et al. (2020). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry.

- Gomha, S. M., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

- Hassan, A. S., et al. (2018). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.

- He, H. Q., et al. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery.

- Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry.

- Kamel, A. A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.

- Karrouchi, K., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules.

- Khatri, M., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry.

- Li, J., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Journal of Pesticide Science.

- Liu, X. H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules.

- Mohammed, M. A., et al. (2020).

- Park, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.

- PubChem. This compound.

- Qin, X., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry.

- Ragavan, R. V., et al. (2010).

- Wei, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.

- BenchChem. This compound | 180519-09-9.

- Ramoba, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.

Sources

- 1. This compound | 180519-09-9 | Benchchem [benchchem.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Comprehensive Technical Guide to Synthesis and Functionalization for the Modern Chemist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and presence in numerous FDA-approved drugs and agrochemicals underscore the critical need for robust and predictable synthetic methodologies.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of pyrazole chemistry. We move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights into the synthesis of the pyrazole core and its subsequent functionalization. This guide is structured to serve as both a foundational text and a practical laboratory resource, featuring detailed, step-by-step protocols for key transformations, mechanistic insights, and strategies for controlling regioselectivity—a persistent challenge in the field.[4]

The Pyrazole Scaffold: Structure, Properties, and Significance

The pyrazole ring system's unique electronic architecture, characterized by a π-excessive nature, dictates its chemical reactivity. The presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) imparts both acidic and basic properties, allowing for functionalization at multiple sites. The inherent tautomerism of N-unsubstituted pyrazoles presents both a challenge and an opportunity in regioselective synthesis.[5][6]

The significance of the pyrazole motif is exemplified by its incorporation into blockbuster drugs such as the COX-2 inhibitor Celecoxib, the anti-erectile dysfunction agent Sildenafil, and the insecticide Fipronil.[1][7] These applications highlight the ability of the pyrazole core to serve as a privileged scaffold, presenting vectors for substitution that can be finely tuned to optimize pharmacokinetic and pharmacodynamic properties.[8]

Building the Core: Foundational Pyrazole Synthesis

The construction of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[9][10][11]

The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Method

First reported by Ludwig Knorr in 1883, this reaction remains one of the most straightforward and widely used methods for pyrazole synthesis.[12][13] It involves the acid-catalyzed cyclocondensation of a β-diketone with a hydrazine.[14][15][16]

Mechanism and Regioselectivity Considerations:

The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15][17] A critical consideration when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is the potential for the formation of a mixture of two regioisomers.[4][9]

The regiochemical outcome is a delicate interplay of several factors:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to initial nucleophilic attack.[4]

-

Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[4][6]

-

Reaction Conditions: The choice of solvent and pH can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer by modulating the electrophilicity of the carbonyl groups through strong hydrogen bonding.[9][18]

Diagram: The Knorr Pyrazole Synthesis Workflow

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol provides a representative example of the Knorr synthesis.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (10 mmol, 1.0 eq) in ethanol (20 mL).

-

Add glacial acetic acid (0.5 mL) to the solution to act as a catalyst.

-

Slowly add phenylhydrazine (10 mmol, 1.0 eq) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water (50 mL) while stirring.

-

The product will precipitate as a solid. If an oil forms, scratch the side of the beaker to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 1-phenyl-3,5-dimethylpyrazole.

Safety Note: Hydrazine and its derivatives are toxic and potential carcinogens.[15][19] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[4][20]

Functionalization of the Pyrazole Ring: A Chemist's Toolkit

Once the pyrazole core is synthesized, a vast array of functionalization strategies can be employed to elaborate the structure and introduce desired chemical properties.

N-Functionalization: Alkylation and Arylation

The N1 and N2 positions of the pyrazole ring are common sites for functionalization.

Direct N-alkylation with alkyl halides is a fundamental transformation, typically performed under basic conditions to deprotonate the pyrazole nitrogen.[12]

Causality in Reagent Selection:

-

Base: The choice of base is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used to ensure complete deprotonation, forming the pyrazolate anion.[1][8] Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[10]

-

Solvent: Aprotic polar solvents like DMF and DMSO can accelerate the reaction by solvating the cation of the base and leaving the pyrazolate anion more nucleophilic.[10]

-

Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can yield a mixture of N1 and N2 isomers.[1][6] The outcome is influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent. Generally, the alkyl group will add to the less sterically hindered nitrogen atom.[12]

Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole [21]

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

1-Bromobutane

-

Potassium Hydroxide (KOH)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (as an ionic liquid solvent)

Procedure:

-

To a round-bottom flask, add 3,5-dimethyl-1H-pyrazole (2.0 mmol), powdered KOH (2.4 mmol), and [BMIM][BF₄] (0.50 g).

-

Add 1-bromobutane (2.4 mmol) to the mixture.

-

Heat the reaction mixture at 80 °C with stirring for 2 hours under a reflux condenser.

-

After cooling, extract the product with diethyl ether.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-butyl-3,5-dimethylpyrazole.

The formation of N-aryl pyrazoles is crucial for many pharmaceutical applications.[1] Modern cross-coupling reactions have largely replaced classical, harsh methods.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a pyrazole with an aryl halide. While traditional Ullmann conditions require high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., L-proline, 1,10-phenanthroline) to facilitate the reaction under milder conditions.[2][3][22]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for N-arylation, offering high yields and broad substrate scope.

Diagram: Key Pyrazole Functionalization Pathways

Caption: Overview of major pyrazole functionalization routes.

C-Functionalization: Modifying the Carbon Skeleton

The carbon atoms of the pyrazole ring can be functionalized through various reactions, with the C4 position being the most common site for electrophilic substitution due to its higher electron density.

-

Halogenation: Pyrazoles can be readily halogenated at the C4 position using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Nitration of pyrazoles typically occurs at the C4 position. The choice of nitrating agent is crucial for controlling selectivity, especially in the presence of other sensitive functional groups. A mixture of nitric acid and sulfuric acid is effective, but for more delicate substrates, milder conditions using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are preferred to avoid side reactions.[17][23][24]

Experimental Protocol: C4-Nitration of 1-Phenylpyrazole with Acetyl Nitrate [24]

Materials:

-

1-Phenylpyrazole

-

Acetic Anhydride

-

Fuming Nitric Acid

Procedure:

-

In a flask cooled in an ice-salt bath, add acetic anhydride (5 mL).

-

Slowly add fuming nitric acid (1.0 g) to the acetic anhydride with stirring, keeping the temperature below 10 °C to form acetyl nitrate.

-

Dissolve 1-phenylpyrazole (1.0 g) in a minimal amount of acetic anhydride.

-

Add the pyrazole solution dropwise to the cold acetyl nitrate solution.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

The 4-nitro-1-phenylpyrazole product will precipitate. Collect the solid by filtration, wash with water, and dry.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the C-functionalization of pyrazoles, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. It involves the coupling of a halopyrazole (or pyrazole triflate) with a boronic acid or ester. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[13][25][26][27][28]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole [29]

Materials:

-

4-Bromo-1-methylpyrazole

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Potassium Carbonate (K₂CO₃)

-

Pivalic Acid (PivOH)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a screw-cap vial, add 4-bromo-1-methylpyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and PivOH (0.3 mmol, 30 mol%).

-

Purge the vial with argon.

-

Add anhydrous DMA (3 mL) via syringe.

-

Seal the vial and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenylpyrazole.

Direct C-H Arylation: A major advancement in cross-coupling chemistry is the direct functionalization of C-H bonds, which obviates the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[5][14] Palladium catalysis is commonly employed, often with a phosphine ligand and a base.[30][31] The regioselectivity can be influenced by the directing effects of substituents on the pyrazole ring and the electronic properties of the aryl halide.[14]

Data Summary and Comparison of Methodologies

The following tables summarize typical reaction conditions and outcomes for key pyrazole functionalization reactions, providing a quick reference for experimental design.

Table 1: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

| Pyrazole Substrate (R at C3) | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |

| 3-Methylpyrazole | Methyl Iodide | K₂CO₃ / Acetone | ~1:1 | [6] |

| 3-Phenylpyrazole | Benzyl Bromide | NaH / THF | >95:5 | [8] |

| 3-CF₃-pyrazole | Ethyl Iodoacetate | K₂CO₃ / MeCN | ~1:1 | [6] |

| 3-CF₃-pyrazole (as hydrazone) | Ethyl Iodoacetate | NaH / DME-MeCN | Selective for N1 | [1] |

Table 2: Comparison of C-H Arylation Conditions

| Pyrazole Substrate | Aryl Halide | Catalyst System | Solvent | Position | Yield (%) | Reference |

| 1,3,5-Trimethylpyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ / KOAc | DMA | C4 | 85 | [32] |

| 1-Phenylpyrazole | Iodobenzene | Pd(OAc)₂ / Ag₂O | Acetic Acid | C5 | 65 | [30][33] |

| 1-tert-Butyl-3,5-dimethylpyrazole | 4-Bromotoluene | Pd(OAc)₂ / KOAc | DMA | C4 | 72 | [32] |

Conclusion and Future Outlook

The chemistry of pyrazoles is a rich and continually evolving field. While classical methods like the Knorr synthesis provide a solid foundation, modern advancements in catalysis, particularly in regioselective N-functionalization and direct C-H activation, have dramatically expanded the synthetic chemist's toolbox.[5][6][14] This guide has sought to provide a balanced perspective, grounding established protocols in mechanistic understanding to empower researchers to not only replicate procedures but also to troubleshoot and innovate. The self-validating nature of a well-understood protocol, where the "why" informs the "how," is paramount for efficient and successful research. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a deep, causal understanding of pyrazole chemistry will remain an invaluable asset.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Kaunas University of Technology. [Link]

-

Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. ScienceDirect. [Link]

-

Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health. [Link]

-

Palladium-Catalyzed Pyrazole-Directed Sp 3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications. [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

-

2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Elsevier. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-